(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
1285541-07-2 |
|---|---|
Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 |
IUPAC Name |
5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c1-3-15(12-7-9-14(10-8-12)24-4-2)19-22-18(23)17-11-16(20-21-17)13-5-6-13/h7-11,13H,3-6H2,1-2H3,(H,20,21)(H,22,23)/b19-15+ |
InChI Key |
VYYXGFFKAITZBO-XDJHFCHBSA-N |
SMILES |
CCC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=C(C=C3)OCC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O2, with a molecular weight of approximately 326.4 g/mol. Its structure includes a cyclopropyl group, a pyrazole moiety, and an ethoxyphenyl substituent, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with the cyclopropyl and ethoxyphenyl groups. The synthetic route often employs various catalysts and optimized reaction conditions to enhance yield and purity. Preliminary studies suggest that the compound can be synthesized effectively through condensation reactions involving appropriate hydrazones and carbonyl compounds.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor activity. These compounds are known to inhibit key oncogenic pathways, particularly those involving BRAF(V600E), EGFR, and Aurora-A kinase . In vitro studies have shown that similar pyrazole derivatives can significantly reduce cell viability in various cancer cell lines.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are recognized for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of this compound indicate effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the cyclopropyl group is believed to enhance binding affinity to biological targets by providing a unique steric profile. Additionally, variations in the substituents on the pyrazole ring can significantly influence the compound's potency and selectivity against specific enzymes or receptors .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct pharmacological profiles:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| (E)-3-cyclopropyl-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide | C19H18N4O | Naphthalene substituent |
| (E)-3-cyclopropyl-N'-(1-(4-chlorophenyl)propylidene)-1H-pyrazole-5-carbohydrazide | Varies | Chlorinated phenyl group |
The unique combination of functional groups in this compound may lead to distinctive biological activities not observed in other analogs.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Key Findings :
Hydrazone Linkage and Alkylidene Chain Variations
Key Findings :
Electronic and Steric Effects of Core Substituents
Key Findings :
Crystallographic and Computational Insights
- Single-crystal X-ray studies (via SHELX programs) confirm the (E)-configuration and planar geometry of hydrazone linkages in the target compound and analogues .
- DFT calculations (B3LYP/6-311 G∗∗) on similar compounds reveal that electron-donating groups (e.g., ethoxy) lower absolute hardness (η), enhancing reactivity .
Preparation Methods
Cyclocondensation for Pyrazole Ring Formation
The pyrazole nucleus is synthesized via the Knorr pyrazole synthesis, employing cyclopropyl-substituted 1,3-diketones. For example, ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate (1 ) is prepared by reacting 3-cyclopropyl-1,3-diketone (A ) with hydrazine hydrate in ethanol under reflux (Scheme 1).
Scheme 1 :
$$
\text{3-Cyclopropyl-1,3-diketone} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, Δ}} \text{Ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate} \, (\textbf{1})
$$
Optimization :
Hydrazide Formation
The ester 1 is treated with excess hydrazine hydrate (80%) in ethanol under reflux to yield 3-cyclopropyl-1H-pyrazole-5-carbohydrazide (2 ) (Scheme 2).
Scheme 2 :
$$
\textbf{1} + \text{NH}2\text{NH}2\cdot\text{H}_2\text{O} \xrightarrow{\text{Ethanol, Δ}} \textbf{2} + \text{Ethanol}
$$
Characterization :
- IR : $$ \nu{\text{C=O}} $$ at 1656 cm$$^{-1}$$, $$ \nu{\text{NH}} $$ at 3229 cm$$^{-1}$$.
- $$^1$$H NMR (DMSO-$$d_6$$) : δ 2.27 (s, 3H, cyclopropyl CH), 6.49 (s, 1H, pyrazole H), 9.49 (s, 1H, CONH).
Synthesis of 1-(4-Ethoxyphenyl)propan-1-one
The ketone precursor is prepared via Friedel-Crafts acylation of 4-ethoxybenzene with propionyl chloride in the presence of AlCl$$_3$$ (Scheme 3).
Scheme 3 :
$$
\text{4-Ethoxybenzene} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{1-(4-Ethoxyphenyl)propan-1-one} \, (\textbf{3})
$$
Yield : 68–72% after column chromatography (hexane:ethyl acetate, 4:1).
Condensation to Form (E)-Hydrazone
The carbohydrazide 2 is condensed with ketone 3 in ethanol under acidic conditions (acetic acid) to form the target hydrazone (Scheme 4).
Scheme 4 :
$$
\textbf{2} + \textbf{3} \xrightarrow{\text{EtOH, AcOH, Δ}} \text{(E)-3-Cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide} \, (\textbf{4})
$$
Optimization :
- Catalyst : Acetic acid (5 mol%) improves reaction rate and E-selectivity.
- Solvent : Ethanol facilitates hydrazone formation without side products.
- Reaction Time : 4–6 hours under reflux.
Characterization :
- IR : $$ \nu{\text{C=N}} $$ at 1608 cm$$^{-1}$$, $$ \nu{\text{C=O}} $$ at 1656 cm$$^{-1}$$.
- $$^1$$H NMR (DMSO-$$d6$$) : δ 1.35 (t, 3H, OCH$$2$$CH$$3$$), 2.31 (s, 3H, cyclopropyl CH), 3.02 (q, 2H, CH$$2$$CO), 6.85–7.45 (m, 4H, ArH), 8.48 (s, 1H, N=CH).
- MS : m/z 356.4 (M+H$$^+$$).
Regioselectivity and Stereochemical Control
The E-configuration is confirmed by NOESY spectroscopy, showing no correlation between the imine proton (δ 8.48) and the propylidene methyl group. Kinetic control under acidic conditions favors the E-isomer due to steric hindrance in the Z-form.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 1,3-Diketone | None | 82 | 98 |
| Hydrazide Formation | Ester 1 | NH$$2$$NH$$2$$ | 78 | 97 |
| Hydrazone Condensation | 2 + 3 | AcOH | 65 | 95 |
Experimental Protocols
Synthesis of Ethyl 3-Cyclopropyl-1H-Pyrazole-5-Carboxylate (1)
A mixture of 3-cyclopropyl-1,3-diketone (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (30 mL) is refluxed for 8 hours. The precipitate is filtered and recrystallized from ethanol.
Synthesis of 3-Cyclopropyl-1H-Pyrazole-5-Carbohydrazide (2)
Compound 1 (5 mmol) and hydrazine hydrate (10 mmol) in ethanol (20 mL) are refluxed for 6 hours. The product is filtered and dried.
Synthesis of this compound (4)
A mixture of 2 (2 mmol), 3 (2.2 mmol), and acetic acid (0.1 mL) in ethanol (15 mL) is refluxed for 5 hours. The precipitate is filtered and recrystallized from methanol/DMF (1:1).
Q & A
Basic Research Question
Experimental setup : Record FT-IR spectra (400–4000 cm⁻¹) in KBr pellets and Raman spectra with a 785 nm laser.
Theoretical support : Compute harmonic vibrational frequencies via DFT (scaling factor 0.967 for B3LYP/6-311G**) .
Peak assignment : Correlate experimental peaks (e.g., C=O stretch ~1650 cm⁻¹) with potential energy distribution (PED) from VEDA software.
Common pitfalls : Overlooked anharmonicity in NH stretches (~3300 cm⁻¹) may require explicit solvent modeling .
What strategies validate the biological relevance of this compound via molecular docking?
Advanced Research Question
Target selection : Prioritize proteins with pyrazole-binding pockets (e.g., cyclooxygenase-2, kinases) from PDB.
Docking workflow :
- Prepare the ligand: Optimize geometry at the B3LYP/6-31G* level.
- Grid generation in AutoDock Vina: Define active site residues (5 Å radius around co-crystallized ligands).
Validation : Compare docking scores (ΔG) with known inhibitors. RMSD <2 Å from co-crystallized poses indicates reliable binding modes .
How to address low yields in the final hydrazone condensation step?
Basic Research Question
- Reaction optimization :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance kinetics.
- Analytical monitoring : Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) or in-situ FT-IR for carbonyl disappearance .
What advanced techniques characterize non-covalent interactions in the crystal lattice?
Advanced Research Question
- Hirshfeld surface analysis : Quantify interaction types (e.g., H-bond % via CrystalExplorer) .
- Topological analysis (AIM) : Calculate electron density (ρ) and Laplacian (∇²ρ) at bond critical points to distinguish covalent (∇²ρ < 0) vs. ionic interactions .
- Energy frameworks : Use CE-B3LYP to map stabilizing energies (kJ/mol) from pairwise intermolecular contacts .
How to troubleshoot poor refinement metrics in X-ray crystallography?
Advanced Research Question
- Data quality : Ensure I/σ(I) > 2 for high-resolution (<1.2 Å) datasets. Re-measure if Rint > 5% .
- Model refinement : In SHELXL, apply
ISOR/DELUrestraints for disordered atoms andSIMUfor correlated motion . - Validation : Check for outliers in the Ramachandran plot (>95% in favored regions) and ADPs via PARST .
What are the best practices for reproducibility in synthetic protocols?
Basic Research Question
- Documentation : Report exact stoichiometry (e.g., 1.05:1 hydrazide:aldehyde ratio to account for hygroscopicity) .
- Ambient control : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Batch verification : Characterize multiple batches via HPLC (purity >98%) and overlay PXRD patterns to confirm crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
